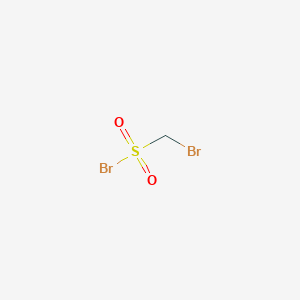

Bromomethanesulfonyl bromide

Vue d'ensemble

Description

Bromomethanesulfonyl bromide is a chemical compound with the IUPAC name bromomethanesulfonyl bromide . It has a molecular weight of 237.9 .

Synthesis Analysis

Bromomethanesulfonyl bromide can be synthesized from sym-trithiane . The process involves charging a flask with sym-trithiane suspended in water, and adding bromine while maintaining the flask temperature around 40°C . After the addition of bromine, the reaction mixture is stirred, then transferred to a separatory funnel . The organic layer is separated, and the aqueous layer is extracted with methylene chloride .Molecular Structure Analysis

The molecular formula of Bromomethanesulfonyl bromide is CH2Br2O2S . The InChI code is 1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2 .Chemical Reactions Analysis

Bromomethanesulfonyl bromide reacts with alkene via addition to the C=C double bond with the formation of α,β’-dibromo sulfones . These sulfones can undergo dehydrobromination and desulfonation by the action of bases to give conjugated dienes .Physical And Chemical Properties Analysis

Bromomethanesulfonyl bromide has a molecular weight of 237.9 . The specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Applications De Recherche Scientifique

Preparation of Conjugated Dienes from Olefins

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Comprehensive Summary of the Application

Bromomethanesulfonyl bromide is used in a general synthetic method for the preparation of conjugated dienes from olefins . The specific product in this case is 1,2-dimethylenecyclohexane .

Methods of Application or Experimental Procedures

The procedure involves several steps :

- First, Bromomethanesulfonyl bromide is prepared by reacting sym-trithiane with bromine in water .

- Then, 1-Bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexane is prepared by reacting 1-methylcyclohexene with bromomethanesulfonyl bromide in methylene chloride at 0°C .

- Finally, 1,2-Dimethylenecyclohexane is prepared by reacting the product from the previous step with potassium tert-butoxide in tert-butyl alcohol–tetrahydrofuran .

Results or Outcomes Obtained

The yield of bromomethanesulfonyl bromide from the first step is 42-48% . The yield of 1-Bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexane from the second step is 98%, and after recrystallization, the yield is 78% . The melting point of the final product, 1,2-Dimethylenecyclohexane, is 59–61°C .

SuFEx Click Chemistry

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Comprehensive Summary of the Application

Bromomethanesulfonyl bromide is used in the synthesis of 1-Bromoethene-1-sulfonyl fluoride (BESF), a new SuFEx clickable reagent . This reagent has great potential to function as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material .

Methods of Application or Experimental Procedures

The procedure involves the in situ generation of BESF from 1,2-dibromoethane-1-sulfonyl fluoride (DESF), which opens up several new reaction profiles .

Results or Outcomes Obtained

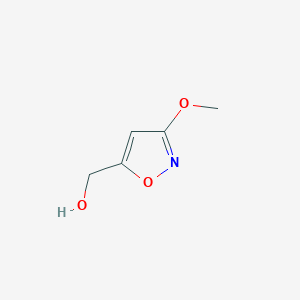

The application of this reagent for regioselective synthesis of 5-sulfonylfluoro isoxazoles has been realized through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides .

Synthesis of Functionalized Isoxazoles

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Comprehensive Summary of the Application

Bromomethanesulfonyl bromide is used in the synthesis of 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent . This reagent is used for the regioselective construction of 5-sulfonylfluoro isoxazoles .

Methods of Application or Experimental Procedures

The procedure involves the use of 1-Br-ESF as a fluorosulfonylation reagent . This reagent possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride) and has great potential to function as a tris-electrophile .

Results or Outcomes Obtained

The application of this reagent provides a general and direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties .

Propriétés

IUPAC Name |

bromomethanesulfonyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQDPSRFJGYOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450528 | |

| Record name | bromomethanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromomethanesulfonyl bromide | |

CAS RN |

54730-18-6 | |

| Record name | bromomethanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)

![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)

![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)

![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)

![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)